molecular formula C16H19NO2 B5827420 N-[(2,3-dimethoxyphenyl)methyl]-3-methylaniline CAS No. 354537-99-8

N-[(2,3-dimethoxyphenyl)methyl]-3-methylaniline

Cat. No.: B5827420
CAS No.: 354537-99-8
M. Wt: 257.33 g/mol
InChI Key: OIYOSGGPHPVANQ-UHFFFAOYSA-N
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Description

N-[(2,3-dimethoxyphenyl)methyl]-3-methylaniline is an organic compound with the molecular formula C16H19NO2 It is characterized by the presence of a dimethoxyphenyl group and a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-3-methylaniline typically involves the reaction of 2,3-dimethoxybenzyl chloride with 3-methylaniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dimethoxyphenyl)methyl]-3-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Reduced amine derivatives.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

N-[(2,3-dimethoxyphenyl)methyl]-3-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,3-dimethoxyphenyl)methyl]-3-methoxyaniline
  • N-[(2,3-dimethoxyphenyl)methyl]-3-methylbenzamide
  • N-[(2,3-dimethoxyphenyl)methyl]-3-methylphenol

Uniqueness

N-[(2,3-dimethoxyphenyl)methyl]-3-methylaniline is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-12-6-4-8-14(10-12)17-11-13-7-5-9-15(18-2)16(13)19-3/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYOSGGPHPVANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301229977
Record name 2,3-Dimethoxy-N-(3-methylphenyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354537-99-8
Record name 2,3-Dimethoxy-N-(3-methylphenyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=354537-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethoxy-N-(3-methylphenyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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